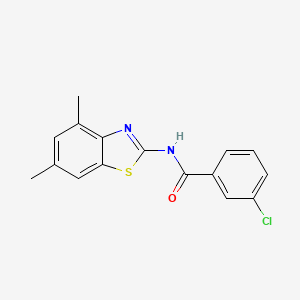

![molecular formula C16H16F2N4O3 B6578544 ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 697255-68-8](/img/structure/B6578544.png)

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a unique heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the compound , involves the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. It is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known for their unique structure and properties and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds, which are known to undergo a variety of chemical reactions . These reactions are often catalyzed by acids or bases, and can be accelerated by heat or light .科学研究应用

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) and their analogs have shown significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Antifungal Activity

TPs have also been used as antifungal agents . The commercially available triazole-containing drugs like fluconazole and voriconazole are examples of this application .

Anticancer Activity

TPs have shown potential in the treatment of various types of cancers . For example, certain derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Cardiovascular Disorders

These compounds have been utilized in the treatment of cardiovascular disorders . They act as cardiovascular vasodilators .

Type 2 Diabetes

TPs have been used in the treatment of type 2 diabetes . They have shown remarkable biological activities in a variety of domains .

Hyperproliferative Disorders

TPs have been used in the treatment of hyperproliferative disorders . They have shown potential in inhibiting the proliferation of cells .

作用机制

Target of Action

The compound ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are utilized in the treatment of various disorders such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a JAK1 and JAK2 inhibitor, it can interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth . The compound binds to the active site of these enzymes, inhibiting their activity and subsequently disrupting the signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it disrupts the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response. Therefore, its inhibition can lead to changes in these processes, potentially contributing to the compound’s therapeutic effects .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of its targets, leading to disruption of the associated biochemical pathways . This can result in various effects, such as altered cell growth and immune response, depending on the specific targets and pathways involved . These changes at the cellular level can contribute to the compound’s therapeutic effects in treating various disorders .

属性

IUPAC Name |

ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O3/c1-3-24-14(23)12-9(2)21-16-19-8-20-22(16)13(12)10-6-4-5-7-11(10)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTSVOFOAQAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B6578468.png)

![4-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl}morpholine](/img/structure/B6578471.png)

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6578476.png)

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6578489.png)

![1-[(4-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578494.png)

![2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578495.png)

![methyl (2Z)-2-{[2-(4-methoxybenzenesulfonyl)acetyl]imino}-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6578506.png)

![2-{[2-(1-methyl-1H-indol-2-yl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B6578511.png)

![N-[(furan-2-yl)methyl]-2-[1-(2-methoxyethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6578519.png)

![2-{[4-(2-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6578529.png)

![2-methoxy-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6578531.png)

![2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578539.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6578551.png)